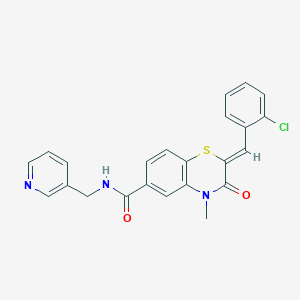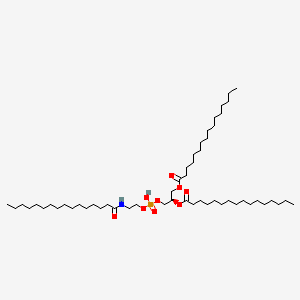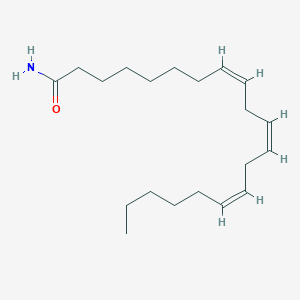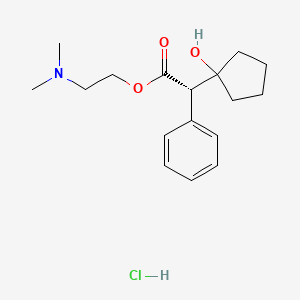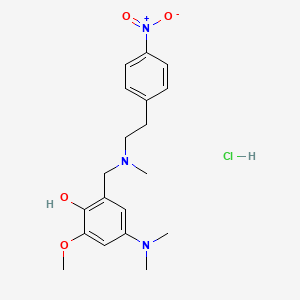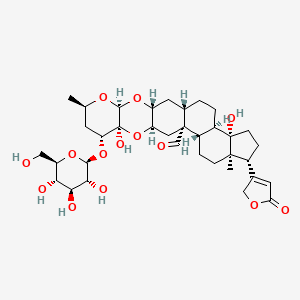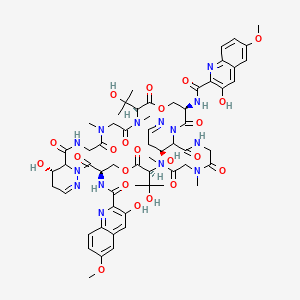
Antibiotic BBM 928C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic BBM 928C is a natural product found in Actinomadura with data available.
Applications De Recherche Scientifique
Environmental Impact and Resistance
- Veterinary Antibiotics in Environment : Research indicates that antibiotics used in animal husbandry, such as BBM 928C, significantly impact the terrestrial and aquatic environment. These antibiotics can reach the environment through manure or slurry application, leading to potential ecological impacts and concerns about antimicrobial resistance (Kemper, 2008).
- Antibiotic Resistance : The evolution and spread of antibiotic resistance, due to the overuse of antibiotics like BBM 928C, are significant areas of scientific study. Concerns focus on the threat of resistance to human and veterinary medicine and the need for novel strategies to combat this issue (Richardson, 2017).
Alternatives and Solutions
- Alternatives to Antibiotics : Investigations into alternatives to conventional antibiotics, such as BBM 928C, are gaining traction. This includes research on bacteriophages, bacterial cell wall hydrolases, and antimicrobial peptides as potential replacements or supplements to traditional antibiotic therapies (Parisien et al., 2007).
Environmental Fate and Transport
- Antibiotics in Agroecosystems : The application of antibiotics in agricultural practices, including BBM 928C, is an area of concern regarding their environmental fate. Research is focused on understanding the transport, persistence, and ecological impact of these compounds in agroecosystems (Franklin et al., 2016).
Antibiotic Pollution and Bioremediation
- Antibiotic Bioremediation : The pollution caused by antibiotics, including BBM 928C, and their residues in the environment is a growing concern. Studies are looking into methods for detecting and bioremediating these pollutants to mitigate their impact on environmental and human health (Kumar et al., 2019).
Regulatory and Policy Perspectives
- Regulatory Pathways for Antibiotics : The development of regulatory frameworks for managing the use of antibiotics in animal production and agriculture, which includes drugs like BBM 928C, is critical. This includes assessing the challenges associated with the commercialization of antibiotic alternatives and creating actionable strategies to support their development (Seal et al., 2013).
Propriétés
Numéro CAS |
76110-01-5 |
|---|---|
Formule moléculaire |
C60H74N14O22 |
Poids moléculaire |
1343.3 g/mol |
Nom IUPAC |
N-[(3R,7S,17S,23R,27S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide |
InChI |
InChI=1S/C60H74N14O22/c1-59(2,91)49-57(89)95-27-35(67-51(83)45-39(77)21-29-19-31(93-9)11-13-33(29)65-45)55(87)73-47(37(75)15-17-63-73)53(85)62-24-42(80)70(6)26-44(82)72(8)50(60(3,4)92)58(90)96-28-36(68-52(84)46-40(78)22-30-20-32(94-10)12-14-34(30)66-46)56(88)74-48(38(76)16-18-64-74)54(86)61-23-41(79)69(5)25-43(81)71(49)7/h11-14,17-22,35-38,47-50,75-78,91-92H,15-16,23-28H2,1-10H3,(H,61,86)(H,62,85)(H,67,83)(H,68,84)/t35-,36-,37+,38+,47?,48?,49-,50-/m1/s1 |
Clé InChI |
KEKNHSVGJZJNFK-KFCKXDMLSA-N |
SMILES isomérique |
CC(C)([C@H]1C(=O)OC[C@H](C(=O)N2C([C@H](CC=N2)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3C([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
SMILES |
CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
SMILES canonique |
CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O |
Synonymes |
antibiotic BBM 928C BBM 928C BBM-928 C BBM-928C luzopeptin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-chloro-1,2,3,4-tetrahydroacridin-9-yl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B1256687.png)

![7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B1256690.png)
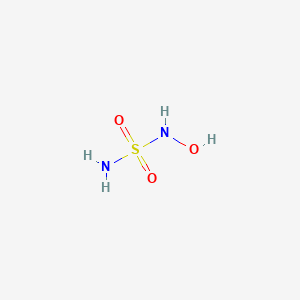
![2-[3-Carboxy-6-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[4,5,6-trihydroxy-3-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1256692.png)
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1256693.png)
![N-(2-furanylmethyl)-2-[[4-oxo-3-[3-(1-pyrrolidinyl)propyl]-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B1256694.png)
